5-(4-Fluorophenyl)thiazole-2-carboxylic acid
Description
5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a carboxylic acid group at position 2 and a 4-fluorophenyl group at position 3. Its structure combines the electron-withdrawing fluorine atom with the aromatic thiazole system, making it a versatile scaffold in medicinal chemistry and materials science. Notably, it serves as a precursor to bioactive derivatives, such as the antipsychotic agent NRA0562, which demonstrates high affinity for dopamine and serotonin receptors .
Properties
Molecular Formula |
C10H6FNO2S |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
OKRLMGXGBITIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. In this approach, ethyl 2-amino-2-thioxoacetate reacts with α-halo ketones, such as 2-bromo-1-(4-fluorophenyl)ethanone, under reflux conditions. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclodehydration to form the thiazole ring.
A representative procedure involves heating ethyl 2-amino-2-thioxoacetate (1 eq.) with 2-bromo-1-(4-fluorophenyl)ethanone (1.2 eq.) in ethanol at 90°C for 8 hr. After cooling, the intermediate ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate precipitates upon dilution with cold water, achieving yields of 67–73% for analogous structures. Critical parameters include:
- Solvent polarity : Ethanol enhances nucleophilicity of the thioamide group.
- Temperature control : Prolonged heating above 90°C promotes decarboxylation side reactions.
Hydrolysis of Ethyl Esters to Carboxylic Acids
Alkaline Hydrolysis with Lithium Hydroxide
The hydrolysis of ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate to the corresponding carboxylic acid is optimally performed using lithium hydroxide (LiOH·H₂O). A standardized protocol involves dissolving the ester (1 eq.) in a 2:1:1 mixture of ethanol, tetrahydrofuran (THF), and water, followed by the addition of LiOH·H₂O (3 eq.) at 25°C for 4 hr. Acidification to pH 3–4 with dilute HCl precipitates the product in 62% yield.
Table 1: Comparative Analysis of Hydrolysis Conditions
| Base | Solvent System | Temperature | Time (hr) | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| KOH | Ethanol/H₂O | RT | 2 | 25% | 95% | |
| LiOH·H₂O | EtOH/THF/H₂O (2:1:1) | 25°C | 4 | 62% | >98% | |
| LiOH | MeOH/H₂O | RT | 2 | 72% | 95% |
The superior performance of LiOH arises from its enhanced solubility in polar aprotic solvents, which stabilizes the tetrahedral intermediate during ester cleavage.
Acid-Catalyzed Hydrolysis
While less efficient, acid-mediated hydrolysis using HCl in dioxane has been reported for related thiazolecarboxylic acids. For example, treatment of ethyl thiazole-2-carboxylate with trifluoroacetic acid (TFA) and anisole at 0°C for 2 hr yields the carboxylic acid in 60% purity after trituration with ether/hexane. This method is reserved for acid-stable substrates due to risks of decarboxylation.
Optimization Strategies for Improved Yields
Solvent Engineering
Mixed solvent systems significantly impact reaction efficiency. The use of THF in LiOH-mediated hydrolysis (Table 1) increases ester solubility while preventing aggregation of the lithium carboxylate intermediate. Conversely, aqueous ethanol alone results in incomplete conversion due to phase separation.
Temperature and Reaction Time
Controlled heating during cyclocondensation (90°C, 8 hr) ensures complete consumption of the α-halo ketone without degrading the thiazole ring. Prolonged reaction times (>12 hr) under reflux conditions decrease yields by 15–20% due to oxidative side reactions.
Analytical Characterization
Chromatographic Properties
Thin-layer chromatography (TLC) using silica gel plates with 50% ethyl acetate/hexane eluent reveals an Rf value of 0.72 for 5-(4-fluorophenyl)thiazole-2-carboxylic acid, providing a rapid purity assessment. High-performance liquid chromatography (HPLC) methods remain underreported but are anticipated to utilize C18 columns with acetonitrile/water gradients.
Spectroscopic Data
While nuclear magnetic resonance (NMR) data are absent in available literature, analogous thiazolecarboxylic acids exhibit characteristic signals:
- ¹H NMR : Aromatic protons in the 7.2–8.1 ppm range, with coupling constants (J = 8.5 Hz) indicative of para-substituted fluorophenyl groups.
- ¹³C NMR : Carbonyl carbons at 165–170 ppm and thiazole C2 at 160–165 ppm.
Applications in Medicinal Chemistry
Bioactive Molecule Synthesis
This compound serves as a key intermediate in kinase inhibitors and antimicrobial agents. For instance, coupling with 4-amino-2-fluorophenol via carbodiimide chemistry generates compounds with IC₅₀ values <100 nM against EGFR mutants.
Prodrug Development
Ester prodrugs of this carboxylic acid exhibit improved bioavailability. Ethyl and methyl esters demonstrate 3-fold higher Cmax values in rodent pharmacokinetic studies compared to the parent acid.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media introduces hydroxyl groups or oxidizes sulfur atoms. While specific oxidation products of this compound require further characterization, analogous thiazole derivatives show formation of sulfoxide or sulfone derivatives when using strong oxidizing agents.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). This reaction typically proceeds in anhydrous ether or THF under reflux conditions. For example:
Reduction of the thiazole ring itself has not been extensively documented for this compound but may involve hydrogenation under catalytic conditions.
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atom on the phenyl group activates the thiazole ring for nucleophilic attacks. Key reactions include:
-
Amination : Reacting with primary or secondary amines in the presence of a base (e.g., K₂CO₃) yields substituted thiazole derivatives .
-
Thiolation : Thiol nucleophiles replace leaving groups (e.g., halides) on the thiazole ring, forming thioether linkages.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling reactions with aryl boronic acids. For instance, reaction with 4-fluorophenylboric acid in the presence of a palladium catalyst produces biaryl derivatives :
These derivatives have shown promise in anticancer research, particularly against leukemia cell lines .
Amidation and Esterification
The carboxylic acid group reacts with:
-
Chloroacetyl chloride to form acid chlorides, which further react with amines to yield amides .
-
Alcohols under acidic catalysis (e.g., H₂SO₄) to produce esters.
Multi-Component Reactions
This compound serves as a precursor in multi-component reactions (MCRs). For example:
-
Reaction with benzaldehydes and malononitrile yields pyran derivatives .
-
Condensation with thiourea produces pyrimidine scaffolds, which exhibit cytotoxicity against hepatocellular carcinoma .
Interaction with Biological Macromolecules
While not a classical chemical reaction, the compound interacts with enzymes and DNA via:
-
Hydrogen bonding through its carboxylic acid group.
-
π-π stacking with aromatic amino acid residues via the fluorophenyl group.
These interactions underpin its observed bioactivity, including G2/M cell cycle arrest and apoptosis induction .
This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry, particularly for developing anticancer and anti-inflammatory agents. Further studies are needed to fully elucidate reaction mechanisms and optimize conditions for industrial-scale synthesis.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Structural Analogs with Substituted Aromatic Groups
a. 5-(4-Methoxy-phenyl)-thiazole-2-carboxylic Acid Derivatives
- Structure : Replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety.
- Synthesis : Prepared via condensation with pyridine hydrazides, followed by characterization using FTIR, NMR, and mass spectrometry .
- Application : Exhibits corrosion inhibition efficiency (up to 92% at 100 ppm) on mild steel in acidic environments, as demonstrated by electrochemical studies .
b. 5-Methyl-2-(4-Trifluoromethyl-phenyl)-thiazole-4-carboxylic Acid
- Structure : Features a trifluoromethyl group at the para position of the phenyl ring and a methyl group at thiazole position 4.
- Application : Used in agrochemicals and drug discovery due to its lipophilic trifluoromethyl group, which enhances membrane permeability .
- Key Difference : The trifluoromethyl group increases hydrophobicity and steric bulk compared to the fluorine atom, altering binding interactions.
Table 1: Substituent Effects on Thiazole Derivatives
Functional Group Variations: Carboxylic Acid vs. Amide
a. This compound Amide (NRA0562)
- Structure : The carboxylic acid group is replaced with an amide.
- Pharmacology :
- Key Difference : The amide group improves blood-brain barrier penetration and receptor binding compared to the parent carboxylic acid.
b. Ethyl Ester Derivatives
Table 2: Functional Group Impact on Bioactivity
Heterocycle Variations: Thiazole vs. Pyrazole/Pyridine
a. Pyrazole Derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde)
- Structure : Pyrazole core with a 4-fluorophenyl group.
- Property : Dihedral angles between pyrazole and fluorophenyl rings range from 4.64° to 10.53°, influencing planarity and crystallinity .
- Key Difference : Pyrazoles exhibit different hydrogen-bonding capabilities compared to thiazoles, affecting solid-state packing and solubility.
b. Pyridine Derivatives (e.g., 5-(4-Fluorophenyl)picolinic Acid)
Biological Activity
5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H8FNO2S |
| Molecular Weight | 227.24 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and modulation of Bcl-2 family proteins. For instance, derivatives similar to this compound have been reported to inhibit cell proliferation in human leukemia K562 cells with IC50 values in the low micromolar range .
- Case Study : A study highlighted that a series of thiazole derivatives, including those with similar structures, displayed potent anti-proliferative effects against HepG2 (human liver cancer) and MCF7 (breast cancer) cell lines with IC50 values ranging from 5.1 to 22.08 µM . This suggests that modifications on the thiazole ring can significantly enhance anticancer activity.
Antidiabetic Effects
Recent investigations have also pointed towards the potential antidiabetic effects of thiazole derivatives. For example, a related compound demonstrated significant improvements in glucose tolerance and insulin sensitivity in diabetic animal models through antioxidant and anti-inflammatory mechanisms .
- Research Findings : In vivo studies showed that treatment with thiazole derivatives resulted in decreased serum glucose levels and improved lipid profiles in STZ-induced diabetic rats . This highlights the therapeutic potential of thiazoles in managing diabetes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring has been associated with enhanced potency against certain cancer cell lines due to increased electron-withdrawing effects, which improve binding affinity to target proteins.
- Carboxylic Acid Group : The presence of the carboxylic acid moiety is crucial for maintaining solubility and enhancing interactions with biological targets.
Comparative Analysis
A comparative analysis between this compound and other thiazole derivatives reveals varying degrees of biological activity:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer | 5.1 - 22.08 |
| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Antidiabetic | N/A |
| Thiazolidin-4-one derivatives | Anticancer | 6.19 (HepG2) |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-(4-fluorophenyl)thiazole-2-carboxylic acid?
Answer:
The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. For example, 4-fluorophenyl-substituted precursors are reacted with bromopyruvate or chloroacetyl derivatives in the presence of base (e.g., KOH/EtOH) to form the thiazole core . Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, are performed using aqueous HCl or LiOH in THF/water mixtures. Characterization is achieved via FTIR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (thiazole proton at δ 7.8–8.2 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Purity is assessed using reversed-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Structural validation requires a combination of:
- X-ray crystallography for unambiguous confirmation of the thiazole ring and fluorophenyl orientation.
- DSC/TGA to determine melting points (e.g., mp 237–238°C for analogous methyl-substituted thiazoles) and thermal stability .
- Elemental analysis (C, H, N, S) to confirm stoichiometry, with deviations <0.4% considered acceptable .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for thiazole-carboxylic acid derivatives in drug discovery?
Answer:
SAR studies focus on:
- Electron-withdrawing substituents : The 4-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies with chloro/methoxy analogs show fluorine’s superior pharmacokinetic profile .
- Carboxylic acid positioning : The 2-carboxylic acid moiety is critical for hydrogen bonding with target proteins (e.g., AMPK activators). Methyl ester prodrugs are often synthesized to improve bioavailability .
- Thiazole ring modifications : Substitution at the 5-position (e.g., methyl, trifluoromethyl) modulates lipophilicity (logP) and membrane permeability, as shown in QSAR models .
Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?
Answer:
Discrepancies often arise from assay conditions or impurity interference. Mitigation strategies include:
- Dose-response curves to confirm IC₅₀/EC₅₀ consistency across multiple replicates.
- Counter-screening against off-target receptors (e.g., GPCR panels) to rule out non-specific binding .
- Metabolite profiling (LC-MS/MS) to identify degradation products that may alter activity .
For example, a study on AMPK activators found that trace ester hydrolysis byproducts inflated apparent potency; repurification restored data consistency .
Advanced: What computational tools are effective for predicting the reactivity of this compound in catalytic reactions?
Answer:
- DFT calculations (Gaussian 16, B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites. The carboxylic acid group is highly reactive toward amidation/coupling reagents (e.g., EDC/HOBt) .
- Molecular docking (AutoDock Vina) identifies binding poses in enzyme targets, such as the AMPK γ-subunit, guiding functionalization at the 4-fluorophenyl or thiazole-N positions .
- ADMET Predictor evaluates metabolic liabilities (e.g., glucuronidation of the carboxylic acid) to optimize half-life .
Advanced: How do researchers optimize reaction yields for large-scale synthesis of this compound?
Answer:
Yield optimization involves:
- Solvent screening : DMF or DCM improves cyclocondensation efficiency (>80% yield) compared to THF .
- Catalyst selection : Pd/C (10% w/w) enhances regioselectivity in Suzuki-Miyaura couplings for fluorophenyl introduction .
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature .
Advanced: What analytical challenges arise in characterizing this compound polymorphs?
Answer:
Polymorphism is common due to the carboxylic acid’s hydrogen-bonding propensity. Key approaches include:
- PXRD to distinguish crystalline forms (e.g., Form I vs. Form II with distinct 2θ peaks at 12.5° and 15.3°).
- Solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding networks .
- Hot-stage microscopy to monitor phase transitions during heating (e.g., enantiotropic transitions at ~150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
